

chemical structure of tert-Butyl 5-Norbornene-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 5-Norbornene-2-carboxylate*

Cat. No.: B124783

[Get Quote](#)

An In-depth Technical Guide to **tert-Butyl 5-Norbornene-2-carboxylate**: Structure, Synthesis, and Applications

Introduction

tert-Butyl 5-Norbornene-2-carboxylate (CAS No. 154970-45-3) is a versatile bicyclic monomer that serves as a critical building block in the fields of polymer chemistry, materials science, and organic synthesis.^{[1][2][3]} Its unique structure, featuring a strained norbornene framework and a functional *tert*-butyl ester group, makes it an ideal candidate for Ring-Opening Metathesis Polymerization (ROMP), leading to polymers with high thermal stability and transparency.^{[1][4]} Furthermore, its utility as an intermediate in the synthesis of pharmaceuticals and advanced materials, such as photoresists, underscores its importance in both academic research and industrial applications.^{[1][4][5]} This guide provides a comprehensive overview of its chemical structure, stereoisomerism, synthesis protocols, and key applications, offering field-proven insights for researchers and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

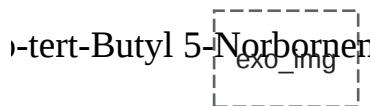
A thorough understanding of the molecule's fundamental characteristics is paramount for its effective application. The properties of **tert-Butyl 5-Norbornene-2-carboxylate** are dictated by

its distinct bicyclo[2.2.1]heptene skeleton and the presence of the bulky tert-butyl ester.

Chemical Identity

The core identifying information for this compound is summarized below.

Property	Value	Reference(s)
CAS Number	154970-45-3	[6] [7]
Molecular Formula	C ₁₂ H ₁₈ O ₂	[5] [8]
Molecular Weight	194.27 g/mol	[1] [5] [8]
IUPAC Name	tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate	[9]
Synonyms	5-Norbornene-2-carboxylic Acid tert-Butyl Ester, t-Butyl-5-norbornene-2-carboxylate	[5]


Stereochemistry: The Critical Endo/Exo Isomerism

A key structural feature of 2-substituted norbornenes is the existence of two diastereomers: endo and exo. This isomerism arises from the orientation of the substituent on the C2 carbon relative to the one-carbon bridge (C7).

- **endo Isomer:** The substituent is on the same side of the six-membered ring as the shorter etheno bridge (C5-C6 double bond).
- **exo Isomer:** The substituent is on the opposite side of the six-membered ring from the etheno bridge.

The conventional synthesis via the Diels-Alder reaction is kinetically controlled and endo-selective, typically yielding an 80/20 mixture of endo/exo isomers.[\[4\]](#)[\[10\]](#)[\[11\]](#) This selectivity is attributed to favorable secondary orbital interactions between the dienophile and the diene during the cycloaddition transition state.[\[4\]](#)[\[12\]](#) However, the exo isomer is the thermodynamically more stable product.[\[12\]](#) This distinction is not merely academic; it has profound implications for reactivity. In ROMP, for instance, the exo-isomer often exhibits higher

reactivity due to reduced steric hindrance around the double bond, allowing for more facile coordination with the catalyst.[4]

[Click to download full resolution via product page](#)

Caption: Chemical structures of the endo and exo isomers.

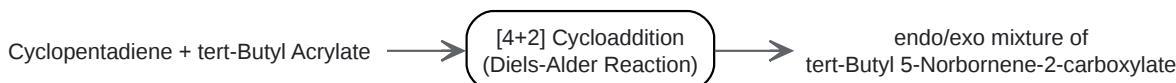
Physicochemical Properties

The compound is typically supplied as a colorless to pale yellow liquid.[5][8] Its physical properties are essential for handling, storage, and reaction setup.

Property	Value	Reference(s)
Appearance	Colorless to Almost Colorless Clear Liquid	[8][9]
Boiling Point	103 °C @ 10 mmHg; 243 °C @ 760 mmHg	[5][8][9]
Density	~1.046 g/mL	[5][9]
Flash Point	92 °C	[5][8]
Refractive Index	~1.46	[5][8]
Storage	Room temperature, sealed in a dry environment	[5][9]

Spectral Data

Characterization and determination of the endo/exo isomer ratio are routinely performed using nuclear magnetic resonance (NMR) spectroscopy.[10][11][13] The distinct chemical


environments of the protons in each isomer allow for clear differentiation and quantification.^[4] ^[11] Other techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also employed to assess purity and isomer ratios.^[10]^[11]

Part 2: Synthesis and Purification

The production of **tert-Butyl 5-Norbornene-2-carboxylate** relies on well-established organic chemistry principles, primarily the Diels-Alder reaction. The choice of synthetic route is guided by the desired isomeric purity and scale.

The Diels-Alder Approach: A Classic Route

The most common synthesis is the [4+2] cycloaddition reaction between cyclopentadiene (the diene) and tert-butyl acrylate (the dienophile).^[11]^[14] Cyclopentadiene must be freshly prepared by cracking its dimer, dicyclopentadiene, as it readily re-dimerizes at room temperature.^[15] As mentioned, this reaction is kinetically favored to produce the endo isomer.^[4]^[14]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway via the Diels-Alder reaction.

An alternative route involves the esterification of 5-norbornene-2-carboxylic acid with isobutylene, facilitated by an acid catalyst.^[14]

Experimental Protocol: Synthesis of endo-rich tert-Butyl 5-Norbornene-2-carboxylate

This protocol describes a typical lab-scale synthesis via the Diels-Alder reaction.

Materials:

- Dicyclopentadiene

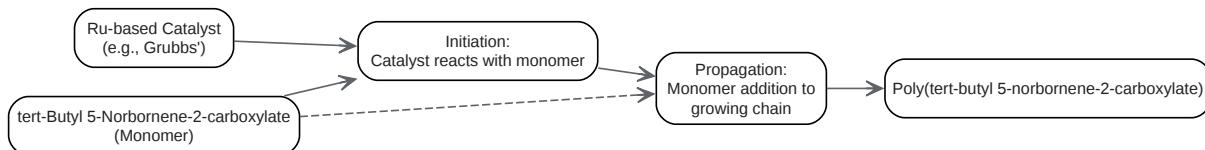
- tert-Butyl acrylate
- Anhydrous dichloromethane (DCM) or other suitable solvent
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (~170 °C). Collect the cyclopentadiene monomer, which distills at 40-42 °C, in a flask cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl acrylate in the chosen solvent.
- Cycloaddition: Cool the solution of tert-butyl acrylate in an ice bath. Slowly add the freshly cracked cyclopentadiene dropwise to the solution over 30-60 minutes.
- Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the limiting reagent is consumed.
- Workup: Quench the reaction by adding saturated NaHCO_3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 . Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a colorless or pale yellow oil, is typically an ~80:20 endo/exo mixture.[10][11]
- Final Purification: Further purification can be achieved by vacuum distillation to yield the final product.[15]

Isomerization to the exo Form

For applications requiring the thermodynamically more stable and often more reactive exo isomer, the endo-rich mixture can be isomerized. This is achieved through base-catalyzed epimerization.[10][11] A strong, non-nucleophilic base, such as sodium tert-butoxide ($t\text{BuONa}$), is used to deprotonate the carbon alpha to the carbonyl group.[13] The resulting enolate intermediate can be re-protonated from either face, allowing the mixture to equilibrate to a higher exo content.[11]


Part 3: Key Applications in Polymer and Materials Science

The unique strained ring system of **tert-Butyl 5-Norbornene-2-carboxylate** makes it a premier monomer for producing polymers with valuable properties.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a chain-growth polymerization that utilizes the high ring strain of cyclic olefins, like norbornene derivatives, as the driving force for the reaction.[16] The process is catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or tungsten.[17][18] The reaction proceeds by opening the cyclic monomer at the double bond and forming a linear polymer chain that retains the double bonds.[16]

Causality: The choice of this monomer for ROMP is strategic. The resulting polymer, poly(**tert-butyl 5-norbornene-2-carboxylate**), possesses a backbone with regularly spaced, bulky tert-butyl ester side groups. This bulky group imparts specific solubility and thermal properties. Critically, the tert-butyl ester is an acid-labile protecting group. Upon treatment with acid, it can be cleanly removed to yield a poly(norbornene carboxylic acid), a functional polymer with applications in drug delivery, as a pH-responsive material, or as a negative-tone photoresist.

[Click to download full resolution via product page](#)

Caption: General workflow for the ROMP process.

Experimental Protocol: A Typical ROMP Workflow

This protocol provides a general procedure for the polymerization using a Grubbs' catalyst.

Materials:

- **tert-Butyl 5-Norbornene-2-carboxylate** (endo/exo mixture or pure isomer)
- Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)
- Anhydrous, deoxygenated solvent (e.g., DCM, toluene, or THF)
- Ethyl vinyl ether (quenching agent)
- Methanol (precipitating solvent)

Procedure:

- **Monomer Preparation:** The monomer must be purified to remove any impurities that could poison the catalyst. This typically involves passing it through a column of activated alumina and/or degassing with an inert gas.
- **Reaction Setup:** In a glovebox or using Schlenk line techniques, dissolve the desired amount of monomer in the anhydrous, deoxygenated solvent.
- **Initiation:** In a separate vial, dissolve the Grubbs' catalyst in a small amount of the solvent to create a stock solution. Calculate the amount of catalyst needed based on the desired monomer-to-initiator ratio ($[M]/[I]$), which controls the final molecular weight.
- **Polymerization:** Rapidly inject the catalyst solution into the stirring monomer solution. The polymerization is often visually indicated by a change in color and an increase in viscosity. Allow the reaction to proceed for the desired time (minutes to hours).

- Termination: Quench the reaction by adding a small amount of ethyl vinyl ether, which deactivates the catalyst.
- Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
- Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight. The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by NMR for structure confirmation.

Applications in Advanced Materials

- Photoresists: Polymers derived from this monomer are crucial in the microelectronics industry for photolithography.[\[1\]](#) The acid-labile tert-butyl ester group allows for the creation of chemically amplified photoresists. In the presence of a photo-acid generator, exposure to UV light generates an acid that cleaves the ester, changing the polymer's solubility and allowing for the creation of intricate circuit patterns.[\[4\]](#)
- Pharmaceutical Intermediates: The rigid and well-defined three-dimensional structure of the norbornene core makes it a valuable scaffold in medicinal chemistry.[\[2\]](#)[\[3\]](#) It is used as a starting material for synthesizing complex molecules with specific stereochemistry, which is often essential for biological activity.[\[2\]](#)
- Functional Coatings and Specialty Resins: The excellent thermal stability and optical transparency of polynorbornenes make them suitable for high-performance applications, including functional coatings and specialty resins in the aerospace and electronics industries.
[\[1\]](#)

Part 4: Safety and Handling

tert-Butyl 5-Norbornene-2-carboxylate is a combustible liquid and an irritant. Adherence to standard laboratory safety protocols is mandatory.

Hazard Category	Description & Precautionary Statements	Reference(s)
Flammability	Combustible Liquid (GHS H227). Keep away from heat, sparks, open flames, and hot surfaces. No smoking.	[5]
Skin Irritation	Causes skin irritation (GHS H315). Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.	[5] [9] [19]
Eye Irritation	Causes serious eye irritation (GHS H319). Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.	[5] [9] [19]
Handling	Use in a well-ventilated area. Avoid breathing vapors.	[19]
Storage	Store in a cool, well-ventilated place. Keep container tightly closed.	[9]

Note: Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[\[6\]](#)[\[19\]](#)[\[20\]](#)

Conclusion

tert-Butyl 5-Norbornene-2-carboxylate is a cornerstone monomer and synthetic intermediate. Its unique combination of a strained bicyclic core and a functional, cleavable ester group provides a powerful platform for innovation. From creating the advanced polymers that define modern microelectronics to providing the structural framework for new pharmaceuticals, a deep understanding of its properties, stereochemistry, and reactivity is essential for professionals pushing the boundaries of science and technology.

References

- **tert-Butyl 5-Norbornene-2-carboxylate** (endo- and exo- mixture). TCI Chemicals. URL: <https://www.tcichemicals.com/IN/en/p/B4267>
- CAS 154970-45-3 **tert-Butyl 5-Norbornene-2-carboxylate** (endo- and exo- mixture). Alfa Chemistry. URL: https://www.alfa-chemistry.com/cas_154970-45-3.htm
- Process for producing 5-norbornene-2-carboxylic acid and its ester. Google Patents (JP4745655B2). URL: <https://patents.google.com/patent/JP4745655B2>
- **tert-Butyl 5-Norbornene-2-carboxylate** (endo- and exo- mixture). TCI Chemicals (US). URL: <https://www.tcichemicals.com/US/en/p/B4267>
- Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar. URL: <https://www.semanticscholar.org/paper/Stereo-Selective-Synthesis-of-5-Norbornene-2-exo-Isomerization-Kanao-Kogino/93c6f0e470949d970335e23733a4667d4f9b8893>
- **tert-Butyl 5-norbornene-2-carboxylate** | 154970-45-3. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7795837.htm
- Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scirp.org. URL: <https://www.scirp.org>
- **tert-Butyl 5-Norbornene-2-carboxylate**, 5g, Each. CP Lab Safety. URL: <https://www.cplabsafety.com>
- 5-Norbornene-2-carboxylic t-Butyl ester | CAS 154970-45-3. Santa Cruz Biotechnology. URL: <https://www.scbt.com/p/5-norbornene-2-carboxylic-t-butyl-ester-154970-45-3>
- 5-Norbornene-2-carboxylic t-Butyl ester | 154970-45-3. Sigma-Aldrich. URL: <https://www.sigmaaldrich.com/US/en/product/ambeed/ambh580649fe>
- CAS 154970-45-3 tert-Butyl Bicyclo[2.2.1]-5-heptene-2-carboxylate. BOC Sciences. URL: <https://www.bocsci.com/tert-butyl-bicyclo-2.2>
- CAS 154970-45-3 **tert-Butyl 5-norbornene-2-carboxylate**. Alfa Chemistry. URL: <https://www.alfa-chemistry.com>
- **Tert-Butyl 5-Norbornene-2-Carboxylate** (Endo- And Exo- Mixture). TCI Analytical reagent. URL: <https://www.chemeurope.com/en/shop/p/tert-butyl-5-norbornene-2-carboxylate-endo-and-exo-mixture--TCI-B4267-25G.html>
- (PDF) Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. ResearchGate. URL: https://www.researchgate.net/publication/271832269_Stereo-Selective_Synthesis_of_5-Norbornene-2-exo-carboxylic_Acid-Rapid_Isomerization_and_Kinetically_Selective_Hydrolysis
- 5-Norbornene-2-carboxylic-t-butyl ester. PubChem. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/55253387>

- Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. URL: <https://www.scirp.org/tert-Butyl-5-norbornene-2-carboxylate>
- **tert-Butyl 5-norbornene-2-carboxylate** CAS 154970-45-3 - High-Performance Monomer. UCHEM. URL: <https://www.uchem.com/tert-Butyl-5-norbornene-2-carboxylate>
- **tert-Butyl 5-Norbornene-2-carboxylate** (endo- and exo- mixture), min 95% (GC), 100 grams. Oakwood Chemical. URL: <https://oakwoodchemical.com/Products/098877>
- Sourcing **tert-Butyl 5-Norbornene-2-carboxylate**: Your Guide to a Key Organic Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. URL: <https://www.inno-pharmchem.com/tert-Butyl-5-norbornene-2-carboxylate>
- **tert-Butyl 5-norbornene-2-carboxylate**(154970-45-3) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/Spectrum_154970-45-3_1HNMR.htm
- Manufacture supply **tert-Butyl 5-norbornene-2-carboxylate** cas 154970-45-3. UCHEM. URL: <https://www.uchem.com/tert-Butyl-5-norbornene-2-carboxylate>
- One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature and pressure. ScienceDirect. URL: <https://www.sciencedirect.com/science/article/pii/S138589472202685X>
- SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds-repository-service/sds/1.0/100000_US_EN_1/ACR/ACR42971_US_EN.pdf
- SAFETY DATA SHEET. Sigma-Aldrich. URL: <https://www.sigmaaldrich.com/US/en/sds/aldrich/n32407>
- SAFETY DATA SHEET. Sigma-Aldrich. URL: <https://www.sigmaaldrich.com/sds/aldrich/n32407>
- Poly([**tert-butyl 5-norbornene-2-carboxylate**]-alt-maleic anhydride), alternating. Polymer Source. URL: <https://www.polymersource.com/product/p41144-nbcootbu-alt-ma>
- Understanding Chemical Intermediates: The Case of **tert-Butyl 5-Norbornene-2-carboxylate**. NINGBO INNO PHARMCHEM CO.,LTD. URL: <https://www.inno-pharmchem.com/tert-Butyl-5-norbornene-2-carboxylate>
- Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex. MDPI. URL: <https://www.mdpi.com/2073-4360/12/11/2642>
- Synthesis of Norbornene Derivative Using Diels-Alder Reaction. ResearchGate. URL: <https://www.researchgate.net/tert-Butyl-5-norbornene-2-carboxylate>
- Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media. Caltech Authors. URL: <https://authors.library.caltech.edu/26102/tert-Butyl-5-norbornene-2-carboxylate>
- Diels–Alder Reaction. Sigma-Aldrich. URL: <https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-mechanisms/diels-alder-reaction>
- Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. RSC Publishing. URL: <https://pubs.rsc.org/en/content/articlelanding/2022/py/d2py00318e>
- What Is Ring-Opening Metathesis Polymerization (ROMP)? . Chemistry For Everyone (YouTube). URL: <https://www.youtube.com/watch?v=3QzJyfXzJYU>

- 5-Norbornene-2-carboxylic acid, Butyl ester. ChemBK. URL: <https://www.chembk.com/en/chem/5-Norbornene-2-carboxylic%20acid,%20Butyl%20ester>
- Oxidative Stabilization of Poly(norbornene) Polymers Prepared by Ring Opening Metathesis Polymerization. ResearchGate. URL: <https://www.researchgate.net>
- Supporting Information Experimental. The Royal Society of Chemistry. URL: <https://www.rsc.org>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. myuchem.com [myuchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 5. tert-Butyl 5-norbornene-2-carboxylate | 154970-45-3 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. scbt.com [scbt.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 12. www2.latech.edu [www2.latech.edu]
- 13. researchgate.net [researchgate.net]
- 14. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]
- 18. Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media [authors.library.caltech.edu]
- 19. fishersci.com [fishersci.com]
- 20. 5-Norbornene-2-carboxylic t-Butyl ester | 154970-45-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [chemical structure of tert-Butyl 5-Norbornene-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124783#chemical-structure-of-tert-butyl-5-norbornene-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com